![molecular formula C11H13NO7S B5538332 2,2'-{[(4-甲氧基苯基)磺酰基]亚氨基}二乙酸](/img/structure/B5538332.png)

2,2'-{[(4-甲氧基苯基)磺酰基]亚氨基}二乙酸

描述

2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid is a compound related to various sulfonated organic structures. Its relevance spans across different chemical and physical properties, making it a subject of interest in chemical research.

Synthesis Analysis

The synthesis process of compounds related to 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid often involves multi-step reactions including sulfonation, alkylation, and fusion processes. For instance, a similar compound, 2-carboxy-4-methoxyphenylacetic acid, was synthesized from 2-carboxyphenylacetic acid using sulfonation, alkali fusion, and methylation, yielding an average overall yield of 70.63% (Dai, 2011).

Molecular Structure Analysis

In compounds like 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid, the molecular structure can be complex with multiple functional groups. These structures often exhibit interesting electronic and steric properties due to the presence of sulfonate and methoxy groups. For example, in a related compound, the methoxy group was found to be almost coplanar with its phenyl ring, impacting its electronic properties (Guzei, 2010).

Chemical Reactions and Properties

Compounds like 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid can participate in various chemical reactions due to their functional groups. For instance, sulfonated diamines and related compounds have been used to synthesize polyimides showing interesting properties like proton conductivity and water stability (Fang et al., 2002).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For example, the presence of sulfone and methoxy groups can impact properties like solubility, thermal stability, and mechanical strength. Polyimides derived from similar compounds have shown moderate glass transition temperatures and high thermal stability (Liaw et al., 1999).

Chemical Properties Analysis

The chemical properties of 2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid-like compounds are characterized by their reactivity and stability. The presence of sulfonate and methoxy groups can lead to high reactivity under certain conditions. For instance, related compounds have shown reactivity with primary and secondary amines, and nucleic acid bases (Hosmane et al., 1990).

科学研究应用

水处理的膜技术

一项关于新型磺化薄膜复合纳滤膜的研究重点介绍了用于制备薄膜复合纳滤膜的磺化芳香二胺单体的合成。这些膜由于表面亲水性增强而显示出改善的水通量,这得益于磺化芳香二胺单体的存在,而不会影响染料的截留。该应用对于水溶液中的染料处理至关重要,展示了此类化合物在推进水处理技术中的重要性 (Yang Liu et al., 2012).

合成化学

在合成化学中,“2-羧基-4-甲氧基苯基乙酸”是通过涉及磺化、碱熔融和甲基化反应的过程制备的。本研究为该化合物提供了一个有价值的合成工艺,在三个反应中平均总收率为 70.63%,证明了该化合物在化学合成中的相关性以及在各种有机化合物和中间体生产中的应用潜力 (Dai Shi-gang, 2011).

燃料电池的质子交换膜

对用于燃料电池应用中的质子交换膜的梳状磺化聚(亚芳基醚砜)共聚物的研究表明,这些材料表现出高质子电导率。本研究强调了磺化化合物在开发用于能源应用的高性能材料(例如燃料电池)中所扮演的重要角色,在燃料电池中,高效质子交换膜对于电池的整体效率和性能至关重要 (D. Kim, G. Robertson, M. Guiver, 2008).

绿色化学

绿色化学应用的一个例子是通过离子液体介质中的三组分串联反应有效合成功能化的噻唑-2(3H)-亚胺。本研究证明了使用“2,2'-{[(4-甲氧基苯基)磺酰基]亚氨基}二乙酸”衍生物促进环境友好的合成工艺的效用,突出了该化合物在有机合成中的多功能性 (A. Shahvelayati, L. Hajiaghababaei, Akram Panahi Sarmad, 2017).

作用机制

未来方向

The compound is part of ongoing research into the development of non-electrophilic activators of Nrf2. These activators are seen as a promising therapeutic strategy in a number of inflammatory and oxidative stress diseases due to their regulation of detoxifying enzymes . Future research will likely continue to explore the structure-activity relationships of these compounds and their potential therapeutic applications.

属性

IUPAC Name |

2-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7S/c1-19-8-2-4-9(5-3-8)20(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOHLNQUNYXWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid | |

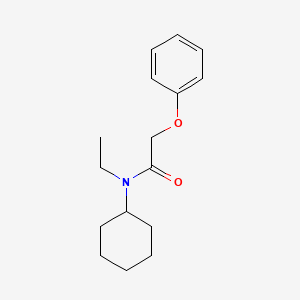

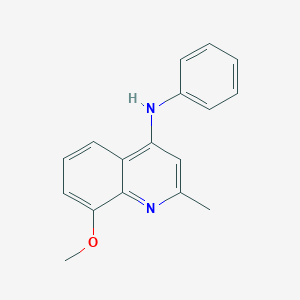

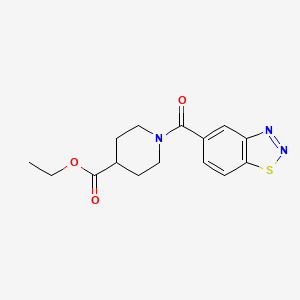

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)

![isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5538316.png)

![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)

![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)